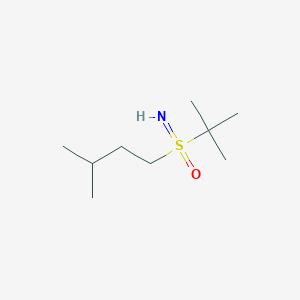
tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone is a complex organosulfur compound characterized by the presence of a tert-butyl group, an imino group, and a 3-methylbutyl group attached to a lambda6-sulfanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone typically involves the reaction of tert-butylamine with 3-methylbutyl isocyanate in the presence of a sulfur-containing reagent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The imino and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as antimicrobial and anticancer activities, is ongoing.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone include:
- tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone
- tert-Butyl(imino)(4-methylpentyl)-lambda6-sulfanone
- tert-Butyl(imino)(3-ethylbutyl)-lambda6-sulfanone
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability
Propriétés
Formule moléculaire |
C9H21NOS |
|---|---|
Poids moléculaire |
191.34 g/mol |
Nom IUPAC |
tert-butyl-imino-(3-methylbutyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H21NOS/c1-8(2)6-7-12(10,11)9(3,4)5/h8,10H,6-7H2,1-5H3 |
Clé InChI |
NHWGNXCUDWJLJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCS(=N)(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


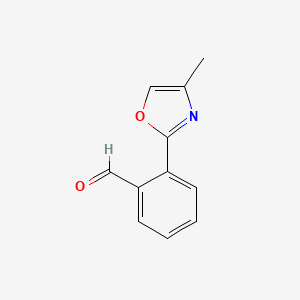
![[(4-Bromo-3-methylbutoxy)methyl]benzene](/img/structure/B13187650.png)
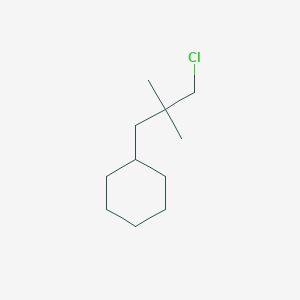
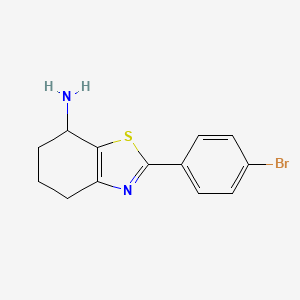
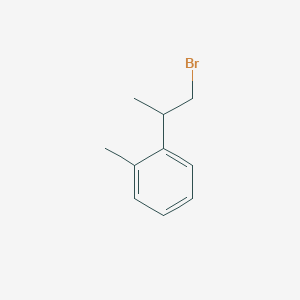
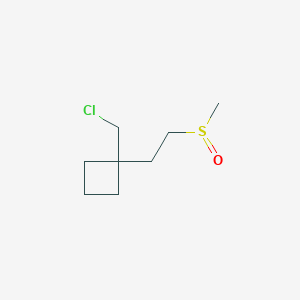
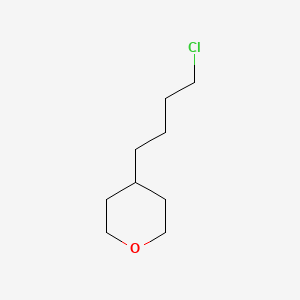
![1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B13187678.png)
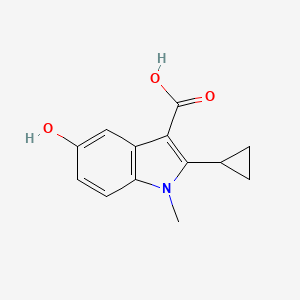

![2-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13187706.png)
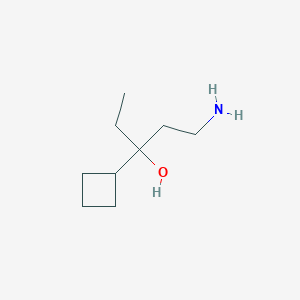
![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
![[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
